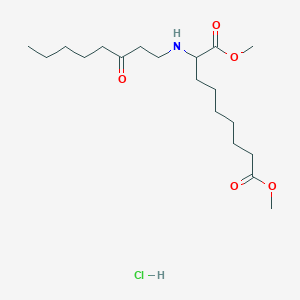
Dimethyl 2-(3-oxooctylamino)nonanedioate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(3-oxooctylamino)nonanedioate;hydrochloride is a chemical compound with a complex structure, often used in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(3-oxooctylamino)nonanedioate;hydrochloride typically involves a multi-step process. One common method includes the alkylation of enolate ions, followed by the formation of the desired ester through esterification reactions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and yield. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(3-oxooctylamino)nonanedioate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Halides, amines, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Dimethyl 2-(3-oxooctylamino)nonanedioate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Dimethyl 2-(3-oxooctylamino)nonanedioate;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. Additionally, it can modulate signaling pathways, affecting cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dimethyl 2-(3-oxooctylamino)nonanedioate;hydrochloride include:
- Dimethyl azelate
- Dimethyl nonanedioate
- Methyl azelate
- Nonanedioic acid dimethyl ester .
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which imparts specific reactivity and interaction profiles. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
CAS No. |
63711-27-3 |
|---|---|
Molecular Formula |
C19H36ClNO5 |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
dimethyl 2-(3-oxooctylamino)nonanedioate;hydrochloride |
InChI |
InChI=1S/C19H35NO5.ClH/c1-4-5-8-11-16(21)14-15-20-17(19(23)25-3)12-9-6-7-10-13-18(22)24-2;/h17,20H,4-15H2,1-3H3;1H |
InChI Key |
GOXSYVDIJQNCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CCNC(CCCCCCC(=O)OC)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















